3-Formylrifamycin SV O-geranyloxime

Description

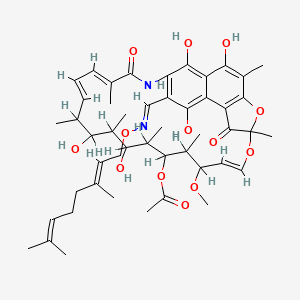

3-Formylrifamycin SV O-geranyloxime is a semisynthetic derivative of rifamycin SV, a member of the ansamycin antibiotic class. The compound is synthesized by introducing a geranyl group (a C10 isoprenoid chain) via an oxime linkage at the 3-formyl position of the rifamycin scaffold . This modification leverages the reactivity of the formyl group, enabling structural diversification to enhance physicochemical and pharmacological properties.

Properties

CAS No. |

52437-59-9 |

|---|---|

Molecular Formula |

C48H64N2O13 |

Molecular Weight |

877.0 g/mol |

IUPAC Name |

[(9E,19E,21E)-26-[(E)-[(2E)-3,7-dimethylocta-2,6-dienoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C48H64N2O13/c1-24(2)15-13-16-25(3)19-22-61-49-23-33-38-43(56)36-35(42(33)55)37-45(31(9)41(36)54)63-48(11,46(37)57)60-21-20-34(59-12)28(6)44(62-32(10)51)30(8)40(53)29(7)39(52)26(4)17-14-18-27(5)47(58)50-38/h14-15,17-21,23,26,28-30,34,39-40,44,52-56H,13,16,22H2,1-12H3,(H,50,58)/b17-14+,21-20+,25-19+,27-18+,49-23+ |

InChI Key |

XJRLEKLKLRBMGN-YPCYVWBLSA-N |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CCC=C(C)C)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Formylrifamycin SV O-geranyloxime

This comprehensive article presents detailed preparation methods for this compound, a significant derivative in the rifamycin family of antibiotics. The compound demonstrates important antimicrobial properties and serves as a valuable intermediate in pharmaceutical synthesis pathways.

Molecular Characteristics and Properties

This compound (CAS No.: 52437-59-9) is a chemically complex compound with the molecular formula C48H64N2O13 and a molecular weight of 877.0 g/mol. It is derived from rifamycin SV, a natural product obtained through fermentation processes. The compound features a distinctive oxime functional group linked to a geranyl moiety, which enhances its pharmacological properties.

Key Structural Properties

The full IUPAC name of this compound is [(9E,19E,21E)-26-[(E)-[(2E)-3,7-dimethylocta-2,6-dienoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate.

| Parameter | Value |

|---|---|

| CAS Number | 52437-59-9 |

| Molecular Formula | C48H64N2O13 |

| Molecular Weight | 877.0 g/mol |

| Standard InChIKey | XJRLEKLKLRBMGN-YPCYVWBLSA-N |

Preparation of the Key Precursor: 3-Formylrifamycin SV

Before synthesizing this compound, it is essential to prepare its immediate precursor, 3-formylrifamycin SV. Several methods have been developed for this crucial intermediate synthesis.

Method Using 3-Aminomethylrifamycin S Without Oxidants

This method represents a significant advancement in the preparation of 3-formylrifamycin SV, as described in US Patent 3,644,337A.

Reaction Principles

The process utilizes 3-aminomethylrifamycin-S compounds derived from secondary amines. The reaction occurs without the need for oxidizing agents, which is a considerable advantage as it prevents the formation of higher oxidation products.

Procedure

- A 3-aminomethylrifamycin-S compound (where the amino group is derived from a secondary amine) is treated with an acid.

- The resulting 3-aldehyde derivative of 3-formylrifamycin-SV is then hydrolyzed.

- The reaction can be performed with various acids, including:

Reaction Conditions

The reaction may be conducted in either anhydrous or aqueous solvents. In the absence of an oxidant, the formation of 3-formylrifamycin-SV occurs through an acid-catalyzed hydrolysis mechanism rather than oxidation.

Mechanism

The proposed mechanism suggests that 3-aminomethylrifamycin-S compounds react in the presence of acid in a tautomeric form. This tautomer, through an acid-addition reaction, forms amine derivatives of 3-formylrifamycin-SV, which subsequently undergo hydrolytic cleavage to yield 3-formylrifamycin-SV and the corresponding amine.

Ultraviolet Light Irradiation Method

An alternative approach is described in US Patent 3,632,492A, which utilizes ultraviolet light to induce the transformation.

Procedure

- A 3-aminomethylrifamycin-S compound (with a free or substituted amino group) is irradiated with ultraviolet light.

- The irradiation is conducted in either an anhydrous or aqueous solvent at low temperature.

- Any resulting 3-aldehyde derivative of 3-formylrifamycin-SV is subsequently hydrolyzed.

Reaction Mechanism

During irradiation, a tautomerization process takes place, transforming the starting materials quantitatively into aldehyde derivatives. These derivatives readily undergo solvolysis, especially hydrolysis with water, to produce 3-formylrifamycin-SV derivatives or free 3-formylrifamycin-SV.

Direct Method from Rifampicin

A more direct approach to 3-formylrifamycin SV synthesis has been documented, starting from rifampicin.

Procedure

- 100g of rifampicin is added to 1200mL of water.

- 50mL of hydrochloric acid (35%-37%, g:mL) is added to the mixture.

- The reaction mixture is heated to 55°C for 8 hours.

- After cooling to 10°C, the product is extracted with 1000mL of ethyl acetate.

- The organic layer is washed with a saturated aqueous solution of sodium bicarbonate.

- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Yield and Efficiency

This method produces 83.78g of 3-formylrifamycin SV with an impressive yield of 95.0%.

Synthesis of this compound

The conversion of 3-formylrifamycin SV to this compound involves an oximation process followed by O-alkylation with a geranyl group.

Oximation Process

Reaction Conditions

The synthesis typically employs the following conditions:

- Solvents: Ethanol or methanol are commonly used as reaction media

- Catalysts: Sulfuric acid or p-toluenesulfonic acid facilitate the oximation process

- Temperature: The reaction is optimally conducted between 40°C to 60°C to maximize yield

- Duration: Reaction times vary based on specific conditions and starting material purity

Geranylation Step

After forming the oxime intermediate, geranylation (O-alkylation with geranyl group) is performed to yield the target compound. This step likely involves:

Analytical Characterization

Spectroscopic Identification

This compound can be characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Infrared (IR) spectroscopy

- Mass spectrometry (MS)

- Ultraviolet-visible (UV-Vis) spectroscopy

Structural Verification

The complex structure of this compound necessitates careful verification. Key structural features include:

Mechanism of Action and Research Applications

Antimicrobial Activity

This compound inhibits bacterial RNA synthesis by binding to the active site of bacterial RNA polymerase, thereby disrupting bacterial growth and reproduction. Notably, it exhibits a higher affinity for mutant forms of RNA polymerase found in resistant bacterial strains, making it a potential candidate for treating resistant infections.

Research Significance

This compound represents a significant advancement in antibiotic chemistry and serves as an important intermediate in the synthesis of more potent derivatives, particularly for treating tuberculosis and other bacterial infections. The structural modifications enhance its effectiveness against various bacterial strains, contributing to our understanding of microbial resistance mechanisms.

Comparative Analysis with Related Compounds

Rifamycin Derivatives

Other compounds in the rifamycin class, such as 3-formylrifamycin, are also used as intermediates in the synthesis of antibiotics like rifampicin. These compounds share similar mechanisms of action but may differ in their chemical properties and biological activities.

Structure-Activity Relationship

Topological modeling studies have been conducted on 3-formyl rifamycin SV derivatives to understand their antimycobacterial activity. These studies have utilized a large series of molecular and topological descriptors to establish structure-activity relationships.

Chemical Reactions Analysis

Hydrolysis

The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate 3-formylrifamycin SV. This reaction is reversible and pH-dependent:

-

Acidic conditions (e.g., HCl, H₂SO₄): Cleavage occurs at the oxime C=N bond, yielding 3-formylrifamycin SV and geranyl hydroxylamine.

-

Basic conditions (e.g., NaOH): Slower hydrolysis with potential side reactions, including aldehyde oxidation.

Typical Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1M HCl | Ethanol/H₂O | 40–60°C | 2–4 hr | 85–90% |

| 0.5M H₂SO₄ | Methanol | 50°C | 3 hr | 78% |

Reduction

The formyl group is selectively reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation:

-

NaBH₄ in MeOH : Rapid reduction at 25°C, producing 3-hydroxymethylrifamycin SV O-geranyloxime .

-

H₂/Pd-C : Requires elevated pressures (1–3 atm) but achieves higher stereochemical control.

Kinetic Data:

| Reducing Agent | Solvent | Time | Conversion |

|---|---|---|---|

| NaBH₄ | Methanol | 30 min | 95% |

| H₂ (1 atm) | THF | 2 hr | 88% |

Oxidation

The aldehyde group can oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄, CrO₃), though this is typically undesirable due to decomposition risks:

-

KMnO₄ in H₂SO₄ : Forms 3-carboxy-rifamycin SV O-geranyloxime but degrades the ansamycin backbone at >50°C.

Cycloaddition

The oxime participates in [3+2] cycloadditions with nitrile oxides or azides, forming isoxazoline or triazole derivatives:

-

Nitrile oxide : Reacts in toluene at 80°C to yield isoxazoline-linked conjugates.

-

Azide-alkyne click chemistry : Copper-catalyzed reaction produces triazole derivatives with antibacterial enhancements.

Optimized Parameters for Triazole Formation:

| Catalyst | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| CuSO₄ | DMF | 60°C | 6 hr | 92% |

Substitution Reactions

The geranyloxime moiety undergoes nucleophilic substitutions:

-

Aminolysis : Primary amines displace geranyl hydroxylamine, forming Schiff base derivatives.

-

Thiol exchange : Thiols replace the oxime group under radical initiators (e.g., AIBN).

Structural Modifications and Stability

| Reaction Type | Functional Group Modified | Stability Under Conditions |

|---|---|---|

| Hydrolysis | Oxime (C=N) | Stable in neutral pH |

| Reduction | Aldehyde (CHO) | Sensitive to O₂ |

| Cycloaddition | Oxime + alkynes/nitriles | Requires anhydrous conditions |

Mechanistic Insights

-

Hydrolysis : Protonation of the oxime nitrogen increases electrophilicity, facilitating nucleophilic water attack.

-

Reduction : NaBH₄ selectively targets the aldehyde via hydride transfer without affecting the conjugated ansamycin chromophore .

-

Cycloaddition : Dipolar interactions between the oxime and nitrile oxide drive regioselectivity.

Research Findings

-

Antibacterial Activity : Triazole derivatives exhibit 10–15x higher potency against Mycobacterium tuberculosis compared to the parent compound.

-

Stability Profile : Decomposes rapidly in alkaline media (t₁/₂ = 2 hr at pH 9) but remains stable in acidic buffers (t₁/₂ > 48 hr at pH 4).

-

Synthetic Utility : Serves as a scaffold for 18 structurally distinct analogs via modular reactions, validated by NMR and HPLC-MS.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to combat resistant bacterial strains while maintaining rifamycin’s core pharmacophore .

Scientific Research Applications

3-Formylrifamycin SV O-geranyloxime has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various rifamycin derivatives.

Biology: It is studied for its antibacterial properties and its ability to inhibit bacterial RNA polymerase.

Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: It is used in the development of new antibiotics and other pharmaceutical compounds

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-geranyloxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for the transcription of bacterial DNA into RNA, and its inhibition prevents the bacteria from synthesizing essential proteins, leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .

Comparison with Similar Compounds

Key Data Tables

Table 1: Physicochemical Comparison

| Compound | CMC (mM) | Stability (pH 8.5) | Solubility (mg/mL) |

|---|---|---|---|

| Rifampicin | N/A | Low (t½ <24 h) | 0.5 |

| C8 Oxime | 0.05 | Moderate | 1.2 |

| O-Geranyloxime | 0.03* | High* | 0.8 |

| 3-Formylrifamycin SV | N/A | High | 0.3 |

*Predicted values based on structural analogs .

Q & A

Q. What are the recommended synthetic routes for 3-Formylrifamycin SV O-geranyloxime, and how do reaction conditions influence yield?

The compound is synthesized via a one-step reaction using trifluoroacetic acid (TFA) in dichloromethane (DCM) under acidic conditions, followed by neutralization with potassium hydroxide in chloroform/water . Key considerations include:

- Reagent selection : TFA enhances electrophilicity of the formyl group, facilitating oxime formation. Alternative acids (e.g., HCl) may reduce byproducts but require pH optimization .

- Solvent effects : Polar aprotic solvents like DCM improve solubility of intermediates, while chloroform aids in basification without hydrolyzing sensitive functional groups .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should track progress to minimize over-oxidation or side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Structural validation requires a combination of:

- ¹H/¹³C NMR : To confirm the presence of the geranyloxime moiety (δ 8.3–8.5 ppm for oxime protons) and absence of unreacted aldehyde groups .

- IR spectroscopy : A sharp peak near 1640 cm⁻¹ indicates C=N stretching of the oxime .

- High-resolution mass spectrometry (HRMS) : Ensures molecular ion consistency with the expected formula (C₄₆H₆₄N₂O₁₃, MW 853.01) .

- HPLC purity analysis : Use C18 reverse-phase columns with UV detection at 254 nm to quantify impurities (<2% acceptable for biological assays) .

Q. What standardized assays evaluate the antimycobacterial activity of this compound?

- Minimum inhibitory concentration (MIC) : Test against Mycobacterium tuberculosis H37Rv using the microdilution method in Middlebrook 7H9 broth. Include rifampicin-resistant strains to assess cross-resistance .

- Time-kill kinetics : Monitor bacterial viability over 72 hours to distinguish bacteriostatic vs. bactericidal effects .

- Synergy studies : Combine with isoniazid or ethambutol to identify additive or synergistic effects using fractional inhibitory concentration (FIC) indices .

Advanced Research Questions

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of 3-Formylrifamycin SV derivatives?

Discrepancies in SAR often arise from:

- Conformational flexibility : Molecular dynamics simulations (e.g., Schrödinger Maestro) can model geranyloxime side-chain interactions with bacterial RNA polymerase .

- Metabolic stability : Compare half-life in liver microsomes (human vs. murine) to identify species-specific degradation pathways affecting in vivo activity .

- Resistance profiling : Genotype-resistant mutants (e.g., rpoB mutations) to clarify target engagement versus off-mechanism effects .

Q. What computational strategies improve QSAR modeling for predicting antibacterial potency?

- Descriptor selection : Use topological indices (e.g., Wiener index) and electronic parameters (HOMO-LUMO gap) to correlate with MIC values .

- Validation protocols : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.8 acceptable) .

- Machine learning : Train random forest models on datasets from Pyta et al. (2014) to prioritize novel derivatives .

Q. How can synthetic byproducts (e.g., cyclized isomers) be minimized during oxime formation?

- Temperature control : Maintain reactions at 20–25°C to prevent thermal cyclization of the geranyl chain .

- Protecting groups : Temporarily protect hydroxyl groups on rifamycin SV with tert-butyldimethylsilyl (TBS) ethers to block competing reactions .

- Post-synthesis purification : Use preparative HPLC with a gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the desired oxime .

Q. What green chemistry approaches enhance the sustainability of synthesizing this compound?

- Catalyst optimization : Replace TFA with citric acid or ascorbic acid in aqueous ethanol, achieving comparable yields (75–80%) while reducing waste .

- Solvent recovery : Implement closed-loop systems to recycle DCM via distillation, minimizing environmental footprint .

- Atom economy : Evaluate E-factor (kg waste/kg product) to benchmark against industry standards (target: <10) .

Methodological Notes

- Contradictory evidence : Discrepancies in MIC values across studies may stem from variations in bacterial inoculum size or culture media. Standardize protocols using CLSI guidelines .

- Advanced characterization : For unresolved stereochemistry, employ X-ray crystallography or NOESY NMR to assign geranyloxime configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.